molecular formula C13H13NO2S2 B1303436 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile CAS No. 62455-63-4

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile

Cat. No.: B1303436
CAS No.: 62455-63-4
M. Wt: 279.4 g/mol
InChI Key: ZDJAFJFCFYXUKV-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile is an organic compound with the molecular formula C13H13NO2S2 It is characterized by the presence of a methoxybenzoyl group attached to an acrylonitrile moiety, with two methylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 4-methoxybenzoyl chloride with 3,3-di(methylthio)acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Methoxybenzoyl chloride+3,3-di(methylthio)acrylonitrileBaseThis compound\text{4-Methoxybenzoyl chloride} + \text{3,3-di(methylthio)acrylonitrile} \xrightarrow{\text{Base}} \text{this compound} 4-Methoxybenzoyl chloride+3,3-di(methylthio)acrylonitrileBase​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the methoxybenzoyl and methylthio groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the acrylonitrile and methylthio substituents.

    3,3-Di(methylthio)acrylonitrile: Contains the acrylonitrile and methylthio groups but lacks the methoxybenzoyl moiety.

Uniqueness: 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the methoxybenzoyl and methylthio groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-(4-methoxybenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-16-10-6-4-9(5-7-10)12(15)11(8-14)13(17-2)18-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJAFJFCFYXUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380957
Record name 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62455-63-4
Record name 2-(4-methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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